molecular formula C15H12Cl2N6O B2905436 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-94-7

1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2905436
CAS No.: 941922-94-7
M. Wt: 363.2
InChI Key: RGSGOGWFNQMHDA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a urea linker connecting a 3-chlorophenyl group to a complex tetrazole-based moiety. The presence of the tetrazole ring, a bioisostere for carboxylic acids and other functional groups, often enhances a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . This makes tetrazole-containing compounds valuable scaffolds in the development of novel therapeutic agents. While the specific mechanism of action for this precise compound is not fully elucidated, research on closely related analogs provides strong directional insights. Compounds with similar structural features, particularly those incorporating the tetrazole pharmacophore, have demonstrated potent antimicrobial properties . For instance, certain imide-tetrazole hybrids have been identified as promising antimicrobial agents, showing activity against a range of Gram-positive and Gram-negative bacterial strains, including clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis . The proposed mechanism for such activity involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and cell viability . This combination of a urea backbone and a chlorophenyl-tetrazole system recommends this compound for further investigation in antimicrobial discovery programs. It serves as a key intermediate for researchers exploring structure-activity relationships (SAR) and optimizing lead compounds against drug-resistant pathogens. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O/c16-10-4-6-13(7-5-10)23-14(20-21-22-23)9-18-15(24)19-12-3-1-2-11(17)8-12/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGOGWFNQMHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12Cl2N6OC_{13}H_{12}Cl_2N_6O, with a molecular weight of approximately 327.79 g/mol. The compound features a tetrazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The tetrazole moiety allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity or modulating their functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Pharmacological Applications

Research has demonstrated that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of halogen substituents (like chlorine) on the phenyl rings has been associated with increased antiproliferative activity.

CompoundCell Line TestedIC50 (µM)
Compound AHT29 (Colon cancer)2.5
Compound BJurkat (Leukemia)1.8

Antimicrobial Properties

Tetrazole derivatives have been investigated for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been noted, suggesting potential use in treating infections.

Case Studies

Several studies have explored the biological effects of tetrazole derivatives:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry found that a related tetrazole compound inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent.
  • Antimicrobial Activity : Research in Antimicrobial Agents and Chemotherapy indicated that similar compounds exhibited broad-spectrum antibacterial activity, highlighting the therapeutic potential of tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential antimicrobial and anticancer properties. Research indicates that it can interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxic effects on breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer therapies.

Agricultural Sciences

In agricultural research, this compound has been explored for its effectiveness as a pesticide . Its structural properties allow it to act on specific pest species while minimizing harm to beneficial insects.

Case Study: Pest Control

Field trials conducted on oilseed rape crops treated with formulations containing this compound showed a marked reduction in pest populations, particularly against the pollen beetle (Meligethes aeneus). The results indicated an increase in crop yield due to effective pest management strategies .

Materials Science

The unique chemical properties of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea have led to its use in developing new materials. It is being studied for applications in creating polymers and coatings that exhibit enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This suggests potential applications in packaging and construction materials.

Data Tables

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Agricultural SciencesPesticide for oilseed rapeReduced pest populations; increased crop yield
Materials SciencePolymer synthesisEnhanced mechanical properties; thermal stability

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning : The target compound’s 3-chlorophenyl (urea) and 4-chlorophenyl (tetrazole) substituents may enhance lipophilicity and receptor binding compared to analogs with ortho-substituted chlorines or fluorines .

Key Observations :

  • Yields for tetrazole-based ureas vary widely (56–98%), influenced by steric hindrance from substituents .
  • The use of PEG-400 and clay catalysts () offers an eco-friendly alternative for scalable synthesis .

Physical and Spectroscopic Properties

Melting points and spectroscopic data provide insights into stability and structural confirmation:

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound Not reported Expected N-H (~3300), C=O (~1650) Likely aromatic protons at 7.0–8.0
1-(3-Chlorophenyl)urea analog 166–168 3320 (N-H), 1645 (C=O) 8.5 (s, 1H, NH), 7.2–7.8 (m, Ar-H)
Compound 11f (thiazolyl-phenyl) Not reported 3270 (N-H), 1680 (C=O) 10.6 (s, 1H, NH), 7.4–8.1 (m, Ar-H)

Key Observations :

  • The target compound’s melting point is likely comparable to analogs with dual chlorophenyl groups (e.g., 166–170°C for similar structures ).
  • ¹H-NMR signals for urea NH protons typically appear downfield (~8.5–10.6 ppm) due to hydrogen bonding .

Key Observations :

  • The tetrazole moiety may enhance binding to metal-containing enzymes (e.g., kinases) via nitrogen coordination .
  • Dual chloro-substitution in the target compound could improve metabolic stability compared to fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Alkylation or coupling reactions to introduce the urea linker. For example, palladium-catalyzed cross-coupling or nucleophilic substitution may be employed .
  • Key Variables : Solvent choice (e.g., DMF for polar intermediates), temperature (60–120°C for cycloaddition), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yields. Evidence suggests that microwave-assisted synthesis can reduce reaction times by 40% compared to conventional heating .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic peaks:
  • Urea NH protons (δ 8.5–9.5 ppm, broad singlet).
  • Tetrazole C-H (δ 8.0–8.5 ppm, singlet).
  • Chlorophenyl aromatic protons (δ 7.2–7.8 ppm, multiplet) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antifungal Activity : Broth microdilution against Candida albicans (MIC50 values reported for similar urea-tetrazole hybrids) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases due to urea’s hydrogen-bonding capacity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational tools (e.g., AutoDock Vina, Multiwfn) predict binding modes and electronic properties of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like CXCL12 (evidenced in tetrazole-containing analogs). Grid parameters should focus on tetrazole’s electronegative regions .
  • Wavefunction Analysis : Multiwfn can calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the tetrazole’s N2 and N3 atoms show high electron density, favoring interactions with catalytic lysine residues in enzymes .

Q. How do substituent variations (e.g., chloro vs. fluoro groups) on the phenyl rings affect bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare with analogs from and :
  • 3-Chlorophenyl : Enhances lipophilicity (logP +0.5), improving membrane permeability.
  • 4-Chlorophenyl on Tetrazole : Increases steric bulk, potentially reducing off-target binding .
  • Data Contradictions : Some studies report 3-chloro derivatives show higher antifungal activity, while others prioritize 4-substitution for kinase inhibition. This may arise from target-specific steric requirements .

Q. What strategies resolve contradictory data in solubility and stability studies?

  • Methodological Answer :

  • Solubility : Use HPLC to measure logD (octanol-water partition coefficient). If discrepancies exist (e.g., poor solubility in polar solvents despite calculated logP), consider salt formation (e.g., hydrochloride) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. If tetrazole ring decomposition occurs, stabilize via methyl substitution at N1 .

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